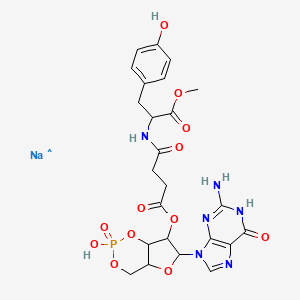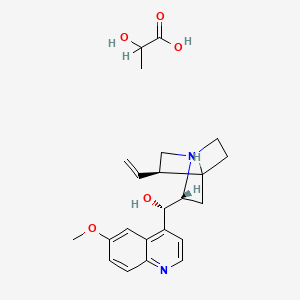
(9S)-6'-methoxycinchonan-9-ol 2-hydroxypropanoate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is a complex organic compound that combines the structural features of cinchona alkaloids and hydroxypropanoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) typically involves the reaction of 6’-methoxycinchonan-9-ol with 2-hydroxypropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt), which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxypropanoic acid: A simple hydroxy acid that shares structural similarities with the hydroxypropanoate moiety.
Methyl (S)-2-hydroxypropanoate: An ester derivative of 2-hydroxypropanoic acid with similar chemical properties.
Calcium lactate: A salt of lactic acid with applications in food and pharmaceuticals.
Uniqueness
(9S)-6’-methoxycinchonan-9-ol 2-hydroxypropanoate (salt) is unique due to its combination of cinchona alkaloid and hydroxypropanoate structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis, biological research, and therapeutic development.
Eigenschaften
CAS-Nummer |
10453-16-4 |
|---|---|
Molekularformel |
C23H30N2O5 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoic acid |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14?,19+,20-;/m0./s1 |
InChI-Schlüssel |
ZIDGEHZBXVXPFQ-KYNMMFKBSA-N |
Isomerische SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Kanonische SMILES |
CC(C(=O)O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
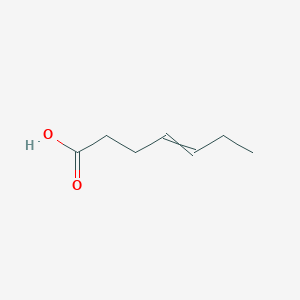

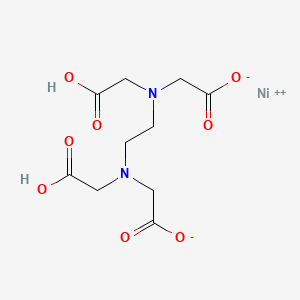
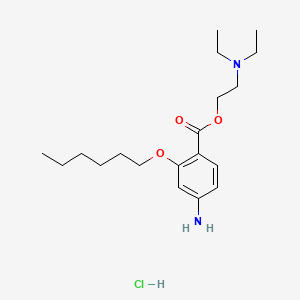
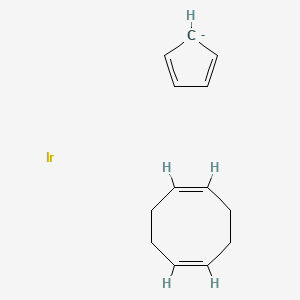
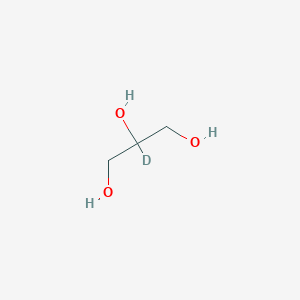
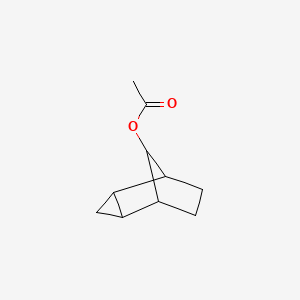
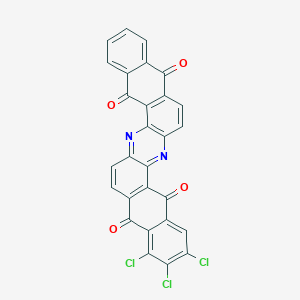
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

